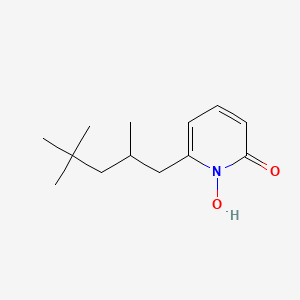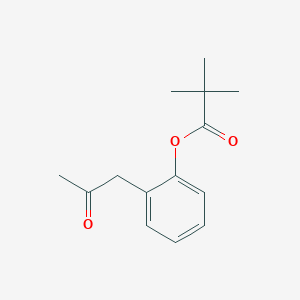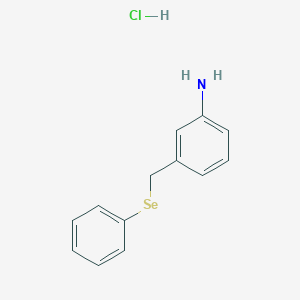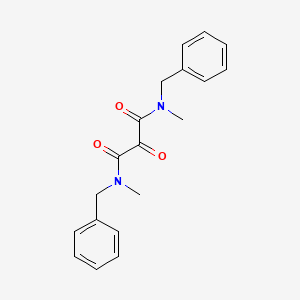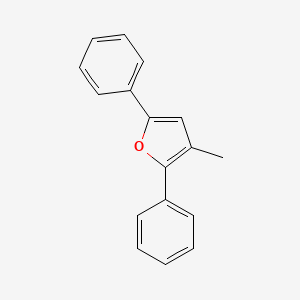![molecular formula C12H19NO3 B14412564 4-[Bis(2-methoxyethyl)amino]phenol CAS No. 87186-20-7](/img/structure/B14412564.png)
4-[Bis(2-methoxyethyl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(2-methoxyethyl)amino]phenol is an organic compound with the molecular formula C13H21NO3 It contains a phenol group substituted with a bis(2-methoxyethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-methoxyethyl)amino]phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with bromine to form 4-bromoacetophenone, followed by a methoxide-bromide exchange and a single-step reduction to yield 4-(2-methoxyethyl)phenol . This intermediate can then be reacted with bis(2-methoxyethyl)amine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-methoxyethyl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-[Bis(2-methoxyethyl)amino]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Bis(2-methoxyethyl)amino]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in redox reactions, while the bis(2-methoxyethyl)amino group can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including antioxidant activity and modulation of enzyme activity.
Comparison with Similar Compounds
4-[Bis(2-methoxyethyl)amino]phenol can be compared with other similar compounds, such as:
4-(2-Methoxyethyl)phenol: Lacks the bis(2-methoxyethyl)amino group, resulting in different chemical and biological properties.
4-(2-Aminoethyl)phenol: Contains an aminoethyl group instead of bis(2-methoxyethyl)amino, leading to different reactivity and applications.
4-Hydroxyacetophenone: A precursor in the synthesis of this compound, with distinct chemical properties and uses.
Properties
CAS No. |
87186-20-7 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-[bis(2-methoxyethyl)amino]phenol |
InChI |
InChI=1S/C12H19NO3/c1-15-9-7-13(8-10-16-2)11-3-5-12(14)6-4-11/h3-6,14H,7-10H2,1-2H3 |
InChI Key |
RTVIVKCTNQIPSC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


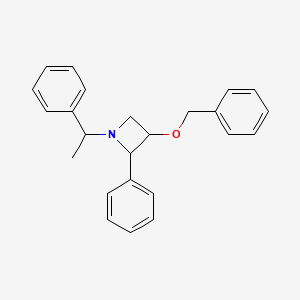
![(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid](/img/structure/B14412489.png)
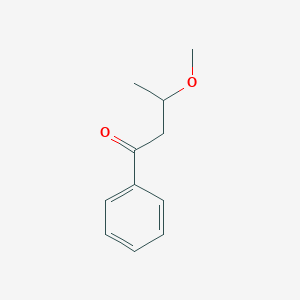
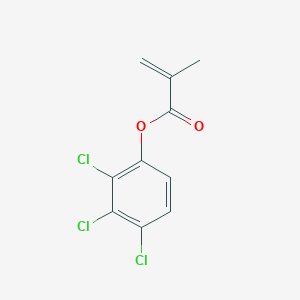
![4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine](/img/structure/B14412511.png)
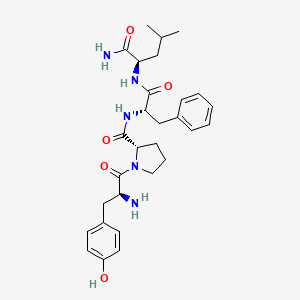
![4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline](/img/structure/B14412519.png)
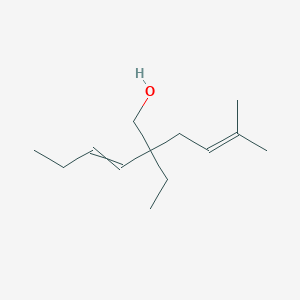
![3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14412525.png)
